4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one
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Overview
Description
4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a bromine atom, a methoxyethyl group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor followed by the introduction of the methoxyethyl group. One common method involves the following steps:
Bromination: The pyridazinone precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Methoxyethylation: The brominated intermediate is then reacted with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate or sodium hydride to introduce the methoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridazinone core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: A compound with a similar bromine substitution but different core structure.
4-Bromophenylacetic acid: Another brominated compound with different functional groups and applications.
Uniqueness
4-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one is unique due to its combination of a bromine atom, a methoxyethyl group, and a pyridazinone core. This combination imparts specific chemical and physical properties that make it suitable for various applications in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
4-bromo-2-(2-methoxyethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-12-5-4-10-7(11)6(8)2-3-9-10/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKSCKTZJFOPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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